

Application Note: Quantitative Analysis of Iprovalicarb Residues in Tomatoes by LC-MS/MS

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Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Iprovalicarb is a systemic carbamate fungicide widely used to protect various crops, including tomatoes, from fungal diseases such as late blight and downy mildew.[1] Due to its widespread application, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety. This necessitates sensitive and reliable analytical methods for the routine monitoring of **Iprovalicarb** residues in food matrices. This application note details a robust and validated method for the quantification of **Iprovalicarb** in tomatoes using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][2]

Experimental Protocols

Materials and Reagents

- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Reagents: Analytical grade anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. Formic acid (LC-MS grade).
- Standards: Certified reference standard of **Iprovalicarb** (purity >98%).

- **Standard Solutions:** A stock solution (e.g., 1000 mg/L) of **Iprovalicarb** was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution. Matrix-matched calibration standards were prepared by spiking blank tomato extract to compensate for matrix effects.[3]

Instrumentation

- **Liquid Chromatograph (LC):** A UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.
- **Mass Spectrometer (MS):** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.9 µm particle size) was used for chromatographic separation.[1]

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][4]

- **Homogenization:** Weigh 10 g of a homogenized tomato sample into a 50 mL polypropylene centrifuge tube.[5][6]
- **Extraction:** Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 2 minutes using a vortex mixer.[1]
- **Salting Out:** Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7] Immediately cap and shake vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at ≥4000 rpm for 10 minutes. This step separates the sample into an upper acetonitrile layer (containing the analyte), a middle layer of tomato solids, and a lower aqueous layer.[1]
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 112 mg anhydrous MgSO₄, 37 mg PSA, and 37 mg C18 sorbent.[1] The PSA helps remove organic acids and sugars common in tomatoes, while C18 removes non-polar interferences.[2][8]

- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 2 minutes.[9]
- Filtration and Analysis: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS injection.[1]

LC-MS/MS Analysis

- LC Conditions: The chromatographic separation was performed using a gradient elution program.
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Methanol with 0.1% Formic Acid[1]
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 3-5 µL
 - Column Temperature: 40°C[10]
- MS/MS Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
 - Ion Source Polarity: Positive[1]
 - Spray Voltage: 3500–4000 V[1][11]
 - Sheath Gas Pressure (N₂): 35–40 units[1][11]
 - Auxiliary Gas Pressure (N₂): 5–10 units[1][11]
 - Ion Transfer Tube Temperature: 350°C[1][11]

Data Presentation

Quantitative data for the LC-MS/MS method is summarized in the tables below.

Table 1: LC Gradient Program

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	95	5
0.5	95	5
6.5	5	95
9.0	5	95
9.1	95	5
12.0	95	5

This is a representative gradient program adapted from similar multi-residue methods.[\[10\]](#)

Table 2: Optimized MS/MS Parameters for **Iprovalicarb**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (V)	Product Ion (m/z) (Qualifier)	Collision Energy (V)
Iprovalicarb	321.2	119.1	19	91.1	41

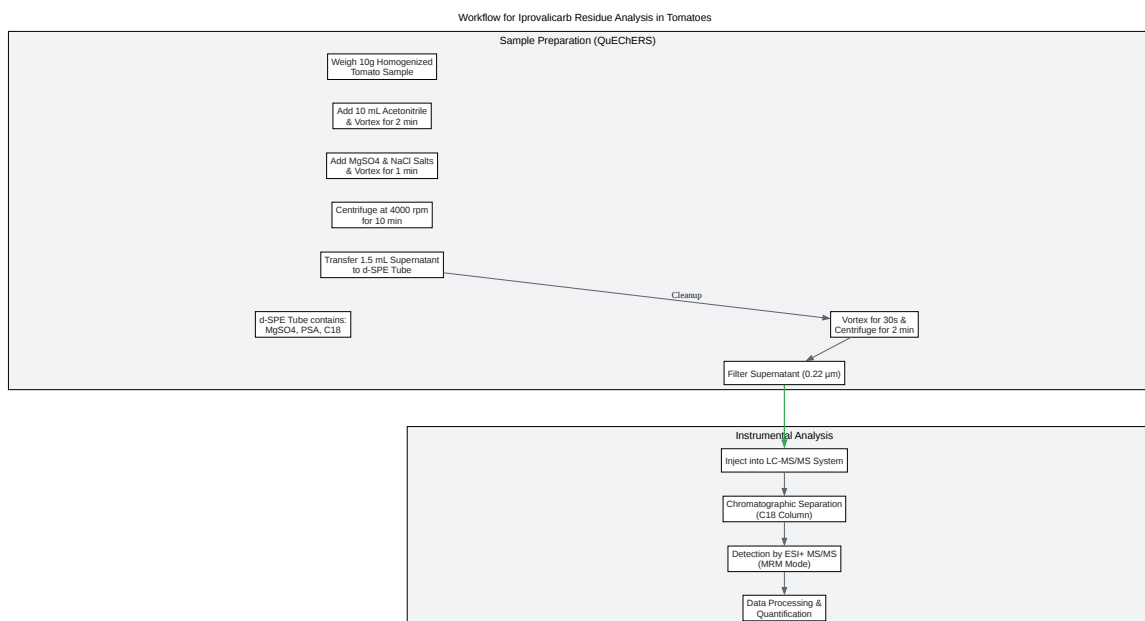
Data sourced from published methods.[\[1\]](#)[\[6\]](#)[\[12\]](#)

Table 3: Method Validation Summary for **Iprovalicarb** in Tomatoes

Parameter	Result	Reference
Linearity (r^2)	> 0.999	[1]
Limit of Detection (LOD)	0.016 µg/kg	[7]
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg (10 - 50 µg/kg)	[1] [7]
Recovery	85 - 100%	[1]
Precision (RSD%)	< 10%	[1]

Mandatory Visualization

The overall experimental workflow is depicted in the following diagram.



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Caption: Experimental workflow from tomato sample preparation to LC-MS/MS analysis.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a highly sensitive, accurate, and reliable workflow for the quantification of **Iprovalicarb** residues in tomatoes. The validation data demonstrates excellent recovery, precision, and linearity, meeting the stringent requirements for routine pesticide residue monitoring in food safety laboratories.[1][7] The use of matrix-matched standards effectively mitigates potential matrix effects, ensuring the accuracy of the results.

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